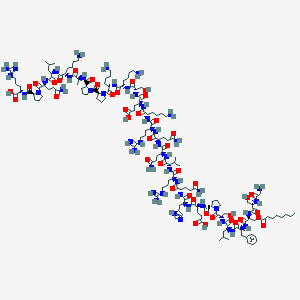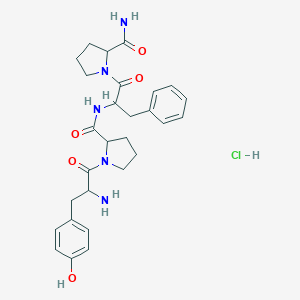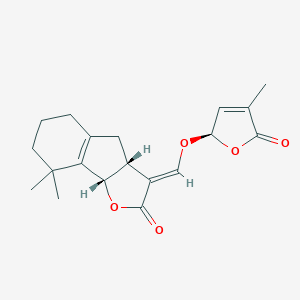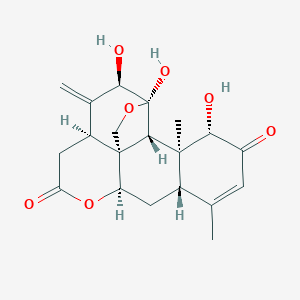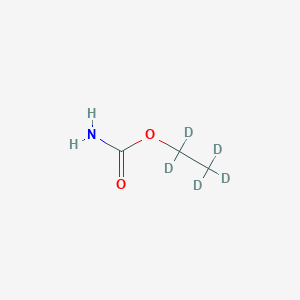
Ethyl-d5 carbamate
Descripción general
Descripción
Ethyl-d5 carbamate, also known as Ethylurethane- (ethyl-D5), is an ester of carbamic acid . It is found in fermented foods and alcoholic beverages .
Synthesis Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .
Molecular Structure Analysis
The molecular formula of Ethyl-d5 carbamate is C3H2D5NO2 . Its average mass is 94.124 Da and its monoisotopic mass is 94.079063 Da .
Chemical Reactions Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .
Physical And Chemical Properties Analysis
Ethyl-d5 carbamate has a density of 1.0±0.1 g/cm3, a boiling point of 184.0±8.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C . Its flash point is 92.2±0.0 °C .
Aplicaciones Científicas De Investigación
Analytical Method Development
- Ethyl carbamate (EC) is extensively studied in food chemistry for its formation through the reaction between ethanol and cyanate or N-carbamyl compounds. Research has focused on developing analytical methods to determine EC in various food matrices, such as apple juice, milk, and beef. The use of d5-EC as an internal standard has been a key aspect of these methods, enhancing accuracy and reliability in measurements (Ryu, Choi, Kim, & Koh, 2016).
Extraction Techniques 2. Optimizing procedures for analyzing EC by gas chromatography/mass spectrometry is another focus area. The inclusion of deuterated EC (d5-EC) as an internal standard in samples, followed by extraction with polystyrene crosslinked cartridges, has proven effective in minimizing solvent usage and reducing matrix interferences (Mirzoian & Mabud, 2006).
Tobacco Product Analysis 3. The presence of EC in tobacco smoke and smokeless tobacco products has been investigated using advanced techniques like HPLC–APCI–MS/MS. Ethyl carbamate-d5 is utilized as an internal standard for accurate quantification in tobacco products, highlighting the method's efficacy in detecting trace levels of EC (Stepan, Pani, Pummer, Weber, Hofbauer, Pour, Mayer-Helm, & Werneth, 2015).
Alcoholic Beverage Analysis 4. In alcoholic beverages, EC is a significant concern due to its potential toxicity. Research has focused on improving sample preparation for GC-MS-SIM analysis of EC in wine. Adjustments like using EC-d5 as an internal standard and employing different extraction solvents have been explored to enhance the accuracy and efficiency of EC determination in wine (Nóbrega, Pereira, Silva, Pereira, Medeiros, Telles, Albuquerque, Oliveira, & Lachenmeier, 2015).
Food and Environmental Toxicology 5. Ethyl carbamate's role as a potential carcinogen in various foods and alcoholic beverages has been extensively reviewed. The use of d5-EC in analytical methods for food and beverage analysis highlights the compound's importance in food safety and environmental toxicology research (Gowd, Su, Karlovsky, & Chen, 2018).
Toxicity Mitigation Strategies 6. Significant efforts have been made to develop methods for reducing the EC level in alcoholic beverages. Physical, chemical, enzymatic, and metabolic engineering technologies have been explored, with d5-EC often used in quantification and research methodologies (Zhao, Du, Zou, Fu, Zhou, & Chen, 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYRKODLDBILNP-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584040 | |
| Record name | (~2~H_5_)Ethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-d5 carbamate | |
CAS RN |
73962-07-9 | |
| Record name | (~2~H_5_)Ethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urethane-d5 (ethyl-d5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

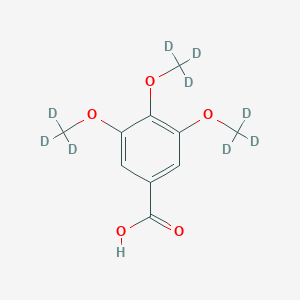
![(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B196562.png)
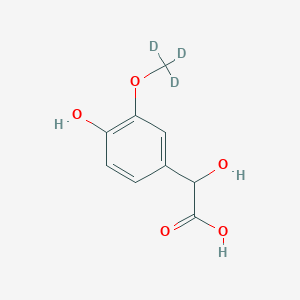
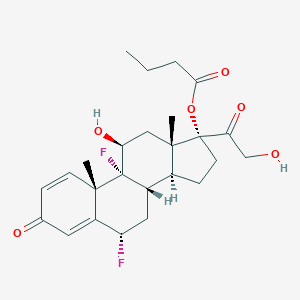
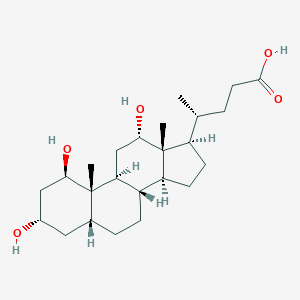
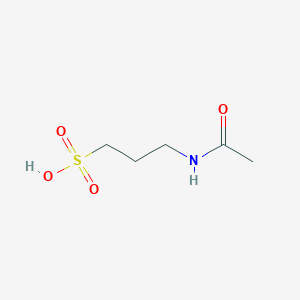
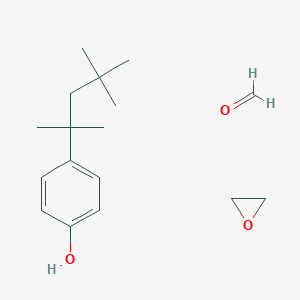
![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)
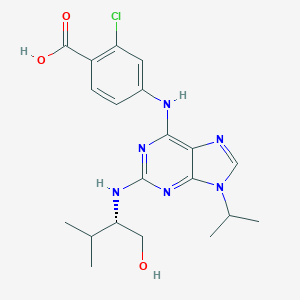
![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)
